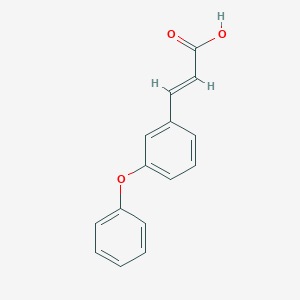

3-Phenoxycinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-phenoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTBBLWPDBZDHT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Phenoxycinnamic Acid

Established Synthesis Routes

Traditional organic synthesis provides several reliable pathways to 3-phenoxycinnamic acid, with the Knoevenagel-Döbner condensation being a primary and widely cited method. Other classic reactions such as the Heck and Mitsunobu couplings can also be adapted to produce the target molecule or its essential precursors.

Knoevenagel-Döbner Condensation Approaches

The Knoevenagel-Döbner condensation is a cornerstone for the synthesis of cinnamic acids and their derivatives. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, the reaction proceeds between 3-phenoxybenzaldehyde (B142659) and malonic acid.

The Doebner modification of this reaction utilizes pyridine (B92270) as both the solvent and catalyst, often with a co-catalyst like piperidine. wikipedia.org This approach is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation step. wikipedia.org A typical procedure involves dissolving malonic acid in pyridine, followed by the addition of 3-phenoxybenzaldehyde. prepchem.com The reaction mixture is then heated to drive the condensation and decarboxylation, yielding the final cinnamic acid product. prepchem.commdpi.com

| Reagent 1 | Reagent 2 | Catalyst/Solvent | Key Features |

| 3-Phenoxybenzaldehyde | Malonic Acid | Pyridine, Piperidine | A classic Knoevenagel-Döbner approach where pyridine acts as both solvent and catalyst. wikipedia.orgprepchem.com |

| 4-Phenoxybenzaldehyde | Malonic Acid | Piperidine, Glacial Acetic Acid | Used for a positional isomer, these conditions involve heating under reflux. mdpi.com |

This table summarizes common conditions for the Knoevenagel-Döbner synthesis of phenoxycinnamic acids.

Heck Coupling Conditions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a powerful method for forming the carbon-carbon double bond in cinnamic acid structures. wikipedia.orgmdpi.com In the context of this compound synthesis, this would typically involve the reaction of a 3-phenoxyphenyl halide (e.g., 3-phenoxy-1-iodobenzene) with acrylic acid or an acrylate (B77674) ester, followed by hydrolysis if an ester is used.

The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) or a pre-formed palladium complex, and requires a base (e.g., triethylamine, potassium acetate) to neutralize the hydrogen halide formed during the reaction. wikipedia.org While homogeneous catalysts are common, heterogeneous systems, such as palladium supported on carbon (Pd/C), are gaining traction due to easier catalyst recovery and recycling. matthey.com The choice of ligands, solvents, and reaction temperature can be optimized to achieve high yields and stereoselectivity, typically favoring the trans (E) isomer. organic-chemistry.org

| Aryl Halide/Triflate | Alkene | Catalyst | Base |

| 3-Phenoxyphenyl iodide/bromide | Acrylic acid / Acrylate ester | Palladium(II) species (e.g., Pd(OAc)₂) | Organic or inorganic base (e.g., Et₃N, K₂CO₃) |

| 3-Phenoxyphenyl triflate | Acrylic acid / Acrylate ester | Pd(0) complex with phosphine (B1218219) ligands | Amine bases |

This table outlines the general components for a Heck coupling approach to this compound.

Mitsunobu Coupling Conditions

The Mitsunobu reaction is not a direct route to forming the C=C bond of cinnamic acid but is a vital tool for synthesizing key precursors, particularly 3-phenoxybenzaldehyde. wikipedia.orgnih.gov This reaction facilitates the formation of ethers from an alcohol and a nucleophile (in this case, a phenol) under mild, dehydrative conditions. nih.gov

To synthesize the 3-phenoxybenzaldehyde precursor, 3-hydroxybenzaldehyde (B18108) can be reacted with phenol (B47542). The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine, allowing for nucleophilic attack by the phenol with a characteristic inversion of stereochemistry if a chiral alcohol is used. chemistrysteps.com The order of reagent addition can be critical for success. wikipedia.org Once the 3-phenoxybenzaldehyde is synthesized, it can be readily converted to this compound using the Knoevenagel-Döbner condensation described previously.

| Alcohol | Nucleophile | Reagents | Solvent |

| 3-Hydroxybenzaldehyde | Phenol | Triphenylphosphine (PPh₃), DIAD/DEAD | Anhydrous THF, Diethyl ether |

This table shows the application of the Mitsunobu reaction to synthesize a key precursor for this compound.

Enzymatic Synthesis and Biocatalysis

Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis. Enzymes can offer high selectivity and operate under mild conditions. For this compound, enzymatic methods can be applied for its synthesis or for the preparation of its derivatives.

For instance, lipases such as Novozym 435 have been successfully used for the esterification of other cinnamic acid derivatives. nih.govchesci.com This suggests that this compound could be converted to its corresponding esters (e.g., ethyl or octyl esters) by reacting it with an alcohol in the presence of an immobilized lipase. nih.gov Furthermore, enzymes like 4-coumarate:CoA ligase (4CL) have shown broad substrate specificity, catalyzing the formation of coenzyme A (CoA) thioesters from a variety of cinnamic acids. d-nb.info This indicates a potential pathway to synthesize 3-phenoxycinnamoyl-CoA, an activated intermediate for further biocatalytic transformations. d-nb.info

Nanoparticle-Supported Synthesis

The use of nanoparticle-supported catalysts is a rapidly advancing area in chemical synthesis, offering benefits such as high catalytic activity, stability, and recyclability. For the synthesis of this compound, palladium nanoparticles are particularly relevant for catalyzing Heck coupling reactions. rsc.org

Palladium nanoparticles can be supported on various materials, including activated carbon, polymers, or magnetic nanoparticles. matthey.comorgchemres.org These heterogeneous catalysts can be used under conditions similar to their homogeneous counterparts in the Heck reaction, coupling a 3-phenoxyphenyl halide with an acrylate. matthey.comrsc.org The high surface-area-to-volume ratio of nanoparticles often leads to enhanced catalytic efficiency. Moreover, catalysts supported on magnetic nanoparticles can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for multiple reuse cycles. orgchemres.org

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the biological potential of this compound, derivatization is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. researchgate.net These studies involve systematically modifying the parent structure to identify which chemical features are essential for its biological activity and to optimize properties like potency and selectivity. nih.gov

The structure of this compound offers several sites for modification: the carboxylic acid group, the alkene double bond, and the two aromatic rings. researchgate.net Common derivatization strategies include:

Esterification and Amidation: The carboxylic acid moiety is frequently converted into a series of esters or amides. This can alter the compound's polarity, solubility, and ability to act as a prodrug. nih.govbeilstein-journals.org

Ring Substitution: Introducing various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) onto either of the phenyl rings can probe the electronic and steric requirements for receptor binding or enzyme inhibition.

Modification of the Alkene Bridge: The double bond can be reduced, epoxidized, or otherwise modified to assess the importance of the rigid, planar α,β-unsaturated system for biological activity.

| Derivative Type | Rationale for Synthesis | Potential Effect |

| Esters (e.g., methyl, ethyl, benzyl) | Improve cell permeability, create prodrugs. nih.gov | Enhanced bioavailability. |

| Amides (with various amines) | Modulate hydrogen bonding capacity, alter metabolic stability. beilstein-journals.org | Modified target interaction and pharmacokinetics. |

| Ring-Substituted Analogues | Probe electronic and steric effects on activity. | Increased potency or selectivity. |

| Dihydrocinnamic Acid Analogues | Determine the role of the C=C double bond. | Change in molecular geometry and activity. |

This table illustrates common derivatization strategies for SAR studies of this compound.

Esterification

The esterification of cinnamic acids, including phenoxy-substituted analogs, is a fundamental transformation yielding esters with various applications. sapub.orgmedcraveonline.comnih.gov A common and traditional method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. sapub.orgtjpr.orgresearchgate.net This acid-catalyzed reaction is typically performed under reflux conditions. tjpr.org The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to form the ester.

Alternative methods for the esterification of cinnamic acid derivatives have been explored to improve yields and reaction conditions. mdpi.com One such method involves the use of thionyl chloride in methanol. Another effective approach utilizes dimethyl sulfate (B86663) in acetone, which has been reported to provide high yields and product purity at room temperature without the formation of volatile by-products. mdpi.com

Enzymatic esterification presents a greener alternative to chemical methods. medcraveonline.com Lipases, such as those from Candida antarctica (CALB), have been successfully employed as biocatalysts for the esterification of related phenolic acids. medcraveonline.commdpi.com These reactions are often carried out in organic solvents like isooctane (B107328) at mild temperatures. mdpi.com For instance, the enzymatic esterification of 3-phenylpropanoic acid, a structurally similar compound, has been shown to proceed with high conversion rates. mdpi.com

The resulting esters of cinnamic acids are often purified by techniques such as column chromatography. sapub.orgresearchgate.net Characterization of the purified esters is typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. sapub.orgresearchgate.netscirp.org

Table 1: Examples of Esterification Methods for Cinnamic Acid and its Analogs

| Carboxylic Acid | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Cinnamic Acid | Methanol, Sulfuric Acid | Methanol | Reflux | Methyl Cinnamate (B1238496) | - | tjpr.org |

| Cinnamic Acid | Various Alcohols, Sulfuric Acid | Alcohol | Reflux | Various Cinnamate Esters | - | sapub.orgresearchgate.net |

| Amine derivatives of Cinnamic Acid | Dimethyl sulfate | Acetone | Room Temperature | Methyl esters | >75 | mdpi.com |

| 3-Phenylpropanoic Acid | Ethanol, Y. lipolytica biomass | Isooctane | 37°C | Ethyl 3-phenylpropanoate | 95 (24h conversion) | mdpi.com |

Amidation

The conversion of this compound and its analogs into amides is a significant chemical transformation, often leading to compounds with interesting biological properties. nih.gov A direct method for amide synthesis involves heating the corresponding cinnamic acid with an amine at elevated temperatures, sometimes using an infrared lamp as the heat source. mdpi.comnih.gov This solvent-free approach is monitored by thin-layer chromatography (TLC), and the product is typically purified by recrystallization from a suitable solvent like ethyl acetate. mdpi.comnih.gov

Peptide coupling reagents are widely used for the amidation of carboxylic acids under milder conditions. beilstein-journals.orgfishersci.it Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of a reactive O-acylisourea intermediate, which then reacts with an amine to form the amide. fishersci.itmdpi.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. fishersci.it Other coupling reagents include 2,4,6-trichloro-1,3,5-triazine (TCT) and systems like triphenylphosphine/trichloroisocyanuric acid (PPh3/TCCA). beilstein-journals.org

Another strategy for amidation involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. beilstein-journals.org This can be achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride readily reacts with primary or secondary amines to produce the corresponding amide, often in the presence of a base to neutralize the HCl byproduct. fishersci.it

Borane-based reagents have also been employed for the direct amidation of cinnamic acids. beilstein-journals.org For example, borane (B79455) (BH3) can catalyze the reaction between a cinnamic acid and an amine, proceeding through a triacyloxyborane-amine complex intermediate. beilstein-journals.org

Table 2: Selected Methods for the Amidation of Cinnamic Acid Derivatives

| Cinnamic Acid Derivative | Amine | Reagents/Conditions | Solvent | Product | Yield (%) | Reference |

| 3-(4-Phenoxy)phenyl-2-propenoic acid | (3,4-dichlorophenyl)methanamine | 140–160 °C, IR lamp | Solvent-free | 3-(4-Phenoxy)phenyl-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide | 41.98 | nih.gov |

| Cinnamic acid | Various amines | N,N'-Dicyclohexylcarbodiimide (DCC) | Organic solvents | Cinnamide derivatives | - | mdpi.com |

| Cinnamic acid | Various amines | Borane (BH3) | - | Cinnamide derivatives | Good | beilstein-journals.org |

| Cinnamic acid | Various amines | 2,4,6-trichloro-1,3,5-triazine (TCT) | Choline chloride/urea | Cinnamide derivatives | Moderate | beilstein-journals.org |

Isostere Design and Synthesis

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry that involve the replacement of a functional group with another that has similar physical or chemical properties, with the goal of modulating the biological activity of a molecule. nih.govtcichemicals.comnih.govu-tokyo.ac.jpufrj.brdrugdesign.org In the context of this compound, isostere design focuses on modifying the carboxylic acid moiety or other parts of the molecular scaffold. nih.govnih.govnih.gov

The carboxylic acid group is a key pharmacophore but can present challenges such as metabolic instability and poor membrane permeability. nih.govnih.gov Therefore, its replacement with bioisosteres is a common strategy. nih.govnih.gov Classical bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and isoxazolols. nih.gov These groups can mimic the acidic properties and hydrogen bonding capabilities of the carboxylic acid while potentially improving pharmacokinetic properties. nih.gov The synthesis of such analogs would involve multi-step synthetic routes starting from precursors of this compound or its derivatives.

Beyond the carboxylic acid group, other parts of the this compound structure can be modified. For instance, conformationally restricted peptidomimetics and other isosteres of cinnamic acid have been synthesized. nih.gov These can include 3-phenylpropionic acids, phenoxyacetic acids, and 2-phenylcyclopropylcarboxylic acids. nih.gov The synthesis of these isosteres often employs coupling reactions like the Heck or Mitsunobu reactions to construct the core scaffold. nih.gov

The benzene (B151609) rings in the this compound structure can also be replaced with saturated bioisosteres to introduce three-dimensionality and potentially improve drug-like properties. tcichemicals.combaranlab.orgresearchgate.net Examples of benzene ring bioisosteres include bicyclo[1.1.1]pentane, bicyclo[2.1.1]hexane, and cubane (B1203433) structures. tcichemicals.comresearchgate.net The synthesis of these complex scaffolds requires specialized synthetic methodologies. For example, bicyclo[2.1.1]hexanes have been synthesized via Lewis acid-catalyzed [2+2] photocycloaddition. researchgate.net

Table 3: Examples of Isosteric Replacements for Functional Groups in Cinnamic Acid Analogs

| Original Functional Group | Isosteric Replacement | Rationale | Potential Synthetic Approach | Reference |

| Carboxylic Acid | Tetrazole | Mimics acidity and H-bonding, improves metabolic stability | Multi-step synthesis from nitrile precursor | nih.govtcichemicals.com |

| Carboxylic Acid | Acyl Sulfonamide | Mimics acidity, alters physicochemical properties | Reaction of acid chloride with sulfonamide | nih.gov |

| Phenyl Ring | Bicyclo[2.1.1]hexane | Increases Fsp3 character, improves solubility and pharmacokinetics | Photocatalytic cycloaddition | researchgate.net |

| Alkene | Cyclopropane (B1198618) | Introduces conformational rigidity | Simmons-Smith or related cyclopropanation reactions | nih.gov |

Advanced Research on Biological Activities and Mechanistic Insights

Insecticidal and Pesticidal Activities

The structural framework of 3-Phenoxycinnamic acid has been a cornerstone in the development of synthetic pyrethroid insecticides. These compounds are known for their high insecticidal efficacy and relatively low mammalian toxicity.

Structure-Activity Relationships in Pyrethroid Analogues

The development of synthetic pyrethroid insecticides has been significantly influenced by the study of structure-activity relationships (SAR). mdpi.com The introduction of a phenoxy group at the meta-position of the benzene (B151609) ring in certain alcohol moieties, such as in α-cyano-3-phenoxybenzyl alcohol, has been shown to reverse stereo-recognition, a critical factor in insecticidal potency. nih.govjst.go.jp This structural alteration allows the 3-phenoxyphenyl group to fit into common receptor sites, although the precise shape of the insecticidal receptor remains unknown. nih.govjst.go.jp

Fenvalerate was a pioneering non-cyclopropane-type synthetic pyrethroid, with its active S-enantiomer, esfenvalerate, being commercially successful. mdpi.com Further research has explored the synthesis of novel pyrethroids with multiple chiral centers on the cyclopropane (B1198618) ring, revealing that specific enantiomers exhibit the highest insecticidal activity. mdpi.com For instance, in one study, the (1R,2S,3S) enantiomer was identified as the most active form among eight stereoisomers. mdpi.com The esterification of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with α-cyano-3-phenoxybenzyl alcohol led to the creation of fenpropathrin, a globally used miticide. nih.govjst.go.jp

The following table summarizes the structure-activity relationships of key pyrethroid insecticides.

| Compound | Key Structural Feature | Impact on Activity |

| α-Cyano-3-phenoxybenzyl chrysanthemate | α-cyano group | Exhibited exceptionally high potency, more than twice that of phenothrin. nih.gov |

| Fenpropathrin | Ester of 2,2,3,3-tetramethylcyclopropanecarboxylic acid and α-cyano-3-phenoxybenzyl alcohol | Used globally for mite control. nih.govjst.go.jp |

| Permethrin | Ester of 3-phenoxybenzyl alcohol and 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropane carboxylic acid | The first photostable pyrethroid for agricultural use. nih.gov |

| (R)-α-ethynyl-3-allylbenzyl ester | (R) configuration with m-allyl group | More than twice as active as the (S)-isomer against M. domestica. nih.govjst.go.jp |

| (S)-α-ethynyl-4-allylbenzyl ester | (S) configuration with p-allyl group | 25 times more active than the (R)-isomer. nih.govjst.go.jp |

Larvicidal Efficacy and Mechanisms

Cinnamic acid and its derivatives have demonstrated notable larvicidal activity against various mosquito species, including Aedes aegypti, the primary vector for dengue fever. nih.govmdpi.com While cinnamic acid itself shows larvicidal properties, many of its synthetic derivatives exhibit even greater potency. nih.gov For instance, a study on 17 derivatives of cinnamic acid revealed that most, particularly those with alkyl substituents, had lower LC50 values than the parent compound. nih.gov Methyl cinnamate (B1238496) and ethyl cinnamate, for example, showed significantly increased larvicidal effects. nih.gov

The proposed mechanism of action for the larvicidal effects of cinnamic acid derivatives involves the blockage of specific cellular pathways, though further investigation is needed to confirm this hypothesis. nih.gov Histopathological studies on mosquito larvae treated with various natural compounds have shown damage to the midgut epithelium, which interferes with survival and development. d-nb.infofrontiersin.orgekb.eg

The table below presents the larvicidal activity of selected cinnamic acid derivatives against Aedes aegypti larvae. nih.gov

| Compound | LC50 (mM) |

| Cinnamic acid (1) | > 5.00 |

| Methyl cinnamate (2) | 0.86 |

| Ethyl cinnamate (3) | 0.74 |

Growth Inhibitory Effects in Agricultural Pests

Cinnamic acid and its derivatives also exhibit growth inhibitory effects on various agricultural pests. As an allelochemical, cinnamic acid can inhibit the growth of soil microorganisms that promote root development. nih.gov It achieves this by modulating metabolic pathways in both the host plant and the microbes. nih.gov For example, the application of cinnamic acid has been shown to reduce root growth in maize seedlings and decrease the root colonization ability of beneficial fungi like Fusarium culmorum. nih.gov

Furthermore, studies on the parasitic weed Cuscuta campestris (field dodder) have shown that trans-cinnamic acid inhibits seedling growth. nih.gov Several of its derivatives, including hydrocinnamic acid and methyl trans-cinnamate, demonstrated enhanced inhibitory activity. nih.gov This suggests that the structural features of these compounds are crucial for their phytotoxic effects. nih.gov Research on the antifungal properties of cinnamic acid esters has also shown significant inhibition of mycelial growth in several plant pathogenic fungi. plos.org

The following table highlights the growth inhibition of Cuscuta campestris seedlings by trans-cinnamic acid and its derivatives at a concentration of 1 mM. nih.gov

| Compound | Growth Inhibition (%) |

| trans-Cinnamic acid | 38.9 ± 4.3 |

| Hydrocinnamic acid | Higher than trans-cinnamic acid |

| Methyl trans-cinnamate | Most active compound |

Herbicidal Properties

Derivatives of phenoxyacetic acid, which share a structural resemblance to this compound, are commercially significant herbicides. wikipedia.org These compounds, often referred to as "phenoxies," mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in broad-leaf weeds. wikipedia.orgencyclopedia.pub This selective action allows for their use in monocotyledonous crops like wheat and corn. wikipedia.org

Another class of herbicides with a fenoxy-phenoxy structure, known as "fops," acts by inhibiting the plant enzyme acetyl-CoA carboxylase (ACCase). wikipedia.org This mechanism is distinct from that of auxin-mimicking herbicides. wikipedia.org Substituted derivatives of phenoxy cinnamic acid have also been specifically developed and patented for their herbicidal use. google.com The herbicidal activity of these compounds is often dependent on their conversion to the parent acid within the target plant. wikipedia.org

Enzyme Inhibition Studies

The inhibitory effects of cinnamic acid derivatives extend to key enzymes involved in inflammatory pathways, such as 5-lipoxygenase.

5-Lipoxygenase Inhibition Mechanisms

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. mdpi.comnih.gov Inhibition of 5-LOX is a therapeutic target for inflammatory diseases like asthma and rheumatoid arthritis. nih.gov Cinnamic acid derivatives have been investigated as potential 5-LOX inhibitors.

Molecular docking and dynamics simulations have provided insights into the inhibitory mechanisms. mdpi.comnih.gov Orthosteric inhibitors bind directly to the active site of the enzyme, competitively preventing the substrate (arachidonic acid) from binding. mdpi.com In contrast, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces the volume of the active cavity and hinders substrate entry. mdpi.com

Studies on caffeic acid phenethyl ester (CAPE), a compound structurally related to cinnamic acid, and its analogues have shown potent 5-LOX inhibition. researchgate.net The structure-activity relationship studies of these analogues have highlighted the importance of hydrophobic interactions and specific substitutions on the molecule for enhancing inhibitory activity. researchgate.net

Glutathione Transferase Inhibition

Modulation of Biological Pathways

There is currently no available research in the scientific literature that investigates the anti-amyloidogenic properties of this compound or its ability to modulate protein aggregation. Studies on the inhibition of amyloid-β peptide aggregation or the formation of other amyloid fibrils have focused on other classes of natural compounds, with no specific findings reported for this compound. nih.govnih.govmdpi.com

No specific research was found that evaluates the hepatoprotective effects of this compound. While studies have examined other cinnamic acid derivatives for their potential to protect against liver injury in models such as carbon tetrachloride (CCl₄)-induced damage, there are no documented findings on the efficacy or associated cellular response mechanisms of this compound in providing liver protection. nih.govresearchgate.netfrontiersin.org

Melanogenesis Inhibition and Tyrosinase Activity

Melanogenesis, the process of melanin (B1238610) synthesis, is primarily regulated by the enzyme tyrosinase. koreascience.krresearchgate.net The inhibition of this enzyme is a key strategy for developing skin-lightening agents and treatments for hyperpigmentation disorders. koreascience.krresearchgate.net Cinnamic acid and its derivatives have been identified as inhibitors of tyrosinase. mdpi.comnih.gov

Research indicates that cinnamic acid itself acts as a mixed-type inhibitor of tyrosinase. nih.gov The inhibitory potential of cinnamic acid derivatives is often enhanced by the presence of specific functional groups. For instance, the introduction of a phenolic hydroxyl group can significantly increase tyrosinase inhibitory activity. cytion.com One study on cinnamic acid-eugenol esters found that a derivative with a 3,4-diphenol hydroxy group was the most potent inhibitor, with an IC50 value of 3.07 ± 0.28 μM, which is approximately 4.6 times stronger than the well-known inhibitor, kojic acid (IC50: 14.15 ± 0.46 μM). cytion.com

The inhibitory mechanism can vary among derivatives, with some acting as non-competitive inhibitors while others are mixed-type inhibitors. mbl.or.kr The presence of a phenoxy group at the 3-position of the cinnamic acid structure could potentially influence its interaction with the active site of tyrosinase, though specific studies on this compound are needed to confirm its precise inhibitory activity and mechanism.

Table 1: Tyrosinase Inhibition by Cinnamic Acid and Its Derivatives

| Compound | IC50 Value (µM) | Inhibition Type | Source |

| Cinnamic acid | Not specified | Mixed-type | nih.gov |

| Kojic acid (Reference) | 14.15 ± 0.46 | Not specified | cytion.com |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | 2.0 | Not specified | mbl.or.kr |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | 8.3 | Mixed-type | mbl.or.kr |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | 10.6 | Mixed-type | mbl.or.kr |

| Cinnamic acid-eugenol ester (c27) | 3.07 ± 0.28 | Reversible mixed-type | cytion.com |

Neuroprotective Potential

Neurodegenerative diseases are often linked to oxidative stress and neuroinflammation. researchgate.net Phenolic acids, including derivatives of cinnamic acid, have demonstrated neuroprotective effects in various studies. researchgate.netnih.gov These compounds can accumulate in the brain and exert their pharmacological effects at low concentrations.

One derivative, 7-geranyloxycinnamic acid, has been shown to protect differentiated human neuroblastoma (SH-SY5Y) cells from hydrogen peroxide (H2O2)-induced apoptosis. researchgate.net This protection is associated with the preservation of the cytoskeleton and cytoplasmic inclusions. researchgate.net Other studies on caffeoylquinic acid derivatives have also demonstrated neuroprotective effects against H2O2-induced neurotoxicity in SH-SY5Y cells by inhibiting oxidative stress and activating antioxidant defenses. researchgate.net The general neuroprotective properties of the cinnamic acid scaffold suggest that this compound may also possess the ability to protect neuronal cells from damage, although direct experimental evidence is required.

Anti-Inflammatory Properties

Chronic inflammation is a key factor in a multitude of diseases. nih.gov Cinnamic acid and its derivatives are known to possess anti-inflammatory properties, largely by modulating key pro-inflammatory pathways. nih.govplos.org A significant mechanism of action is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, which is a central regulator of inflammation. nih.govplos.org

For example, sinapic acid, a derivative of cinnamic acid, inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov It achieves this by inhibiting IκB kinase (IKK), which in turn blocks the NF-κB signaling pathway. nih.gov Other derivatives like cryptochlorogenic acid also suppress the nuclear translocation of NF-κB, leading to a reduction in pro-inflammatory cytokines. nih.gov The presence of a phenoxy group in this compound could influence its ability to interact with inflammatory mediators and signaling proteins, suggesting a potential for anti-inflammatory activity that warrants further investigation.

Antioxidant Activity and Free Radical Scavenging

Antioxidants play a crucial role in mitigating the damaging effects of free radicals and reactive oxygen species (ROS). conicet.gov.ar Cinnamic acid and its derivatives are recognized for their antioxidant capabilities, which are often attributed to the presence of hydroxyl groups on the cinnamoyl moiety. conicet.gov.ar These compounds are effective free radical scavengers. conicet.gov.ar

The antioxidant activity of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govbiomedres.us In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. nih.gov Cinnamic acid itself has demonstrated significant antioxidant activity, with a reported IC50 value of 0.18 µg/mL in one study. biomedres.us Interestingly, its acetylated derivative, cinnamyl acetate (B1210297), showed slightly enhanced activity with an IC50 of 0.16 µg/mL, suggesting that structural modifications can fine-tune the antioxidant potential. biomedres.us The introduction of a phenoxy group at the 3-position would create a more complex electronic environment, which could either enhance or decrease its radical scavenging capability compared to the parent compound.

Table 2: DPPH Radical Scavenging Activity of Cinnamic Acid and Its Derivative

| Compound | IC50 Value (µg/mL) | Source |

| Cinnamic Acid | 0.18 | biomedres.us |

| Cinnamyl Acetate | 0.16 | biomedres.us |

| Vitamin C (Standard) | 0.12 | biomedres.us |

Antimicrobial and Antifungal Activity

The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. mednexus.org Cinnamic acid and its derivatives have long been known for their broad-spectrum antimicrobial and antifungal properties. nih.govconicet.gov.arresearchgate.net

The antimicrobial efficacy of these compounds is influenced by their chemical structure, including the substituents on the phenyl ring. researchgate.net For instance, the presence of an electron-withdrawing group on the phenyl ring has been shown to enhance antifungal activity. researchgate.net Studies have reported the minimum inhibitory concentrations (MICs) of various cinnamic acid derivatives against a range of bacteria and fungi. Cinnamic acid itself has shown moderate antifungal activity. conicet.gov.ar Chlorinated derivatives of 3-phenylpropanoic acid have demonstrated significant activity against Escherichia coli and Staphylococcus aureus. nih.gov The antifungal action of some derivatives is attributed to the inhibition of the fungal enzyme CYP53A15. researchgate.net While specific MIC values for this compound are not available, the established antimicrobial properties of the cinnamic acid family suggest that it could exhibit similar activities.

Table 3: Antimicrobial and Antifungal Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Organism | MIC (µg/mL) | Source |

| Cinnamic acid | Aspergillus niger | 125 (moderate effect) | conicet.gov.ar |

| Methyl caffeate | Candida albicans | 128 | nih.gov |

| Methyl 2-nitrocinnamate | Candida albicans | 128 | nih.gov |

| 3,5-dichloro-4-hydroxyphenylpropanoic acid | Escherichia coli | 16 | nih.gov |

| p-Coumaric acid | Colistin-Resistant Acinetobacter baumannii | 128-256 | mdpi.com |

| Ferulic acid | Colistin-Resistant Acinetobacter baumannii | 512-1024 | mdpi.com |

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. nuvisan.com For 3-phenoxycinnamic acid, these methods are instrumental in exploring its potential biological activities and physicochemical properties. Molecular docking, a key component of modeling, predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. jscimedcentral.com The primary goal is to achieve an optimized conformation for both the ligand and the target, and the results are often ranked using a scoring function to estimate binding affinity. jscimedcentral.com

The biological effect of a molecule is often dictated by its interactions with proteins. scitechdaily.com Computational analysis helps to elucidate these interactions with key protein targets. The binding process is governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. nottingham.ac.ukvolkamerlab.org

Enzyme Active Sites: Cinnamic acid derivatives are frequently studied as potential enzyme inhibitors. Molecular docking simulations are employed to screen compound libraries against the active sites of enzymes to identify potential hits. nuvisan.com For instance, derivatives of cinnamic acid have been investigated as inhibitors of enzymes like the DENV2 NS2B/NS3 protease, where docking is used to predict binding modes within the catalytic triad (B1167595) (His51, Asp75, Ser135). analis.com.my Similarly, studies on other enzyme targets, such as tyrosinase, use docking to suggest how compounds bind to the substrate-binding pocket. nih.gov This approach allows researchers to predict the binding affinity and understand the specific interactions that contribute to the inhibitory activity of compounds like this compound.

Amyloid Proteins: Amyloid proteins are associated with neurodegenerative diseases like Alzheimer's. nih.gov The enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target because its action leads to the production of amyloid-beta (Aβ) peptides. nih.gov Molecular docking is a primary tool used to screen for small molecule inhibitors of BACE1. nih.gov This process involves docking candidate molecules into the active site of the protein to predict their binding affinity, often measured by a glide score, and to analyze their interaction patterns. nih.gov Furthermore, computational studies model the direct interaction of small molecules with Aβ peptides to find compounds that can inhibit aggregation. nih.govmdpi.com Molecular dynamics simulations are often used after docking to confirm the stability of the ligand-protein complex over time. nih.gov

Human Serum Albumin (HSA): Human serum albumin is the most abundant protein in blood plasma and plays a critical role in transporting numerous substances, including drugs. nih.gov The interaction between cinnamic acid and HSA has been studied using spectroscopic methods complemented by computational analysis. These studies show that cinnamic acid can quench the intrinsic fluorescence of HSA, indicating binding. nih.gov The primary binding force identified for cinnamic acid with HSA is hydrophobic interaction. nih.govsrce.hr Research indicates that cinnamic acid and its derivatives can alter the conformation of HSA, which may, in turn, enhance the protein's affinity for other molecules, such as glucose. srce.hr Computational docking helps to visualize and quantify these interactions, identifying the specific binding sites on the protein. nih.gov

Table 1: Summary of Ligand-Protein Interaction Studies for Cinnamic Acid & Derivatives This table is representative of studies on cinnamic acid and its analogs, providing a framework for potential interactions involving this compound.

| Target Protein | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Human Serum Albumin (HSA) | Fluorescence Spectroscopy, Docking | Binding is driven mainly by hydrophobic forces and hydrogen bonds. Alters HSA conformation. | nih.govsrce.hr |

| BACE1 | Molecular Docking, Virtual Screening | Identification of potential inhibitors by predicting binding modes and scoring affinities in the enzyme's active site. | nih.gov |

| Amyloid-beta (Aβ) Peptide | Molecular Docking, MD Simulations | Identification of compounds that bind to Aβ and stabilize the complex, potentially inhibiting aggregation. | nih.govmdpi.com |

| DENV2 NS2B/NS3 Protease | Molecular Docking | Prediction of binding interactions with the catalytic triad residues (His51, Asp75, Ser135). | analis.com.my |

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt due to rotation around its single bonds. lumenlearning.com These different arrangements have varying potential energies, which affects their stability; conformers with lower energy are more stable and thus more populated. curlyarrows.com Understanding the conformational landscape of this compound is essential as the molecule's shape is a key determinant of its physical properties and biological function. uva.es

Detailed conformational analyses have been performed on closely related molecules, such as trans-3-methoxycinnamic acid, using a combination of spectroscopic techniques and quantum chemical calculations. uva.es In such studies, rotations around the single bonds, particularly those connecting the acrylic acid moiety to the phenyl ring (torsion angle α) and the bond to the ether oxygen (torsion angles β and γ), lead to different conformers. uva.es For trans-3-methoxycinnamic acid, eight distinct, stable conformers were predicted and experimentally detected, all having nearly planar structures. uva.es The relative energies of these conformers determine their abundance at a given temperature. The most stable conformer serves as the reference (0 kJ/mol), and the energies of other conformers are reported relative to it. uva.es Similar rotational possibilities and resulting conformers are expected for this compound.

Table 2: Representative Conformational Analysis of a Cinnamic Acid Derivative (trans-3-methoxycinnamic acid) This data illustrates the principles of conformational analysis applicable to this compound.

| Conformer | Relative Energy (kJ/mol) | Stability Rank | Reference |

|---|---|---|---|

| C1 | 0.00 | Most Stable | uva.es |

| C2 | 0.25 | 2 | uva.es |

| C3 | 3.51 | 3 | uva.es |

| C4 | 3.82 | 4 | uva.es |

| C5 | 7.91 | 5 | uva.es |

| C6 | 8.24 | 6 | uva.es |

| C7 | 10.42 | 7 | uva.es |

| C8 | 10.79 | Least Stable | uva.es |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the activity of a molecule is a direct function of its structural and physicochemical properties. These properties, known as molecular descriptors, can include electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. wikipedia.org

A typical QSAR study involves the following steps:

Data Collection: A set of molecules with known biological activities (e.g., IC₅₀ values) is gathered. frontiersin.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the set. mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that best correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation. nih.gov

QSAR models are valuable for predicting the activity of newly designed compounds before they are synthesized, thus guiding the rational design of more potent analogs and optimizing lead compounds. mdpi.com For a compound like this compound, QSAR could be used to explore how different substituents on the phenyl or phenoxy rings might affect its activity against a specific biological target.

Conformational Analysis and Stability Predictions

In Silico Pharmacokinetic Assessments

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov These predictions help to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. nih.govfrontiersin.org Various software platforms, such as admetSAR and pKCSM, are used to calculate these properties based on a molecule's structure. brazilianjournals.com.brscispace.com For cinnamic acid and its analogs, these tools can predict several key parameters.

Absorption: Human Intestinal Absorption (HIA) predicts how well a compound is absorbed from the gut. Cinnamic acid analogs are generally predicted to have high HIA. brazilianjournals.com.br Caco-2 cell permeability is another measure of intestinal absorption. brazilianjournals.com.br

Distribution: This includes prediction of permeability across the Blood-Brain Barrier (BBB), which is crucial for drugs targeting the central nervous system, and the volume of distribution (VDss). scispace.com

Metabolism: Predictions can identify if a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. frontiersin.org

Toxicity: Common predictions include the AMES test for mutagenicity and assessment of carcinogenicity. brazilianjournals.com.br Cinnamic acid analogs are generally predicted to be non-toxic in the AMES test. brazilianjournals.com.br

Table 3: Common In Silico Pharmacokinetic and Toxicity Parameters This table outlines key ADMET properties predicted for cinnamic acid and its analogs.

| Parameter | Description | Typical Prediction for Cinnamic Acid Analogs | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the human intestine. | High (>70%) | brazilianjournals.com.br |

| Caco-2 Permeability | Predicts intestinal permeability using an in vitro cell model. | Good permeability predicted. | brazilianjournals.com.brscispace.com |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross into the brain. | Variable; some analogs may cross. | brazilianjournals.com.brscispace.com |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux pump that removes drugs from cells. Prediction indicates if the compound is transported by or inhibits this pump. | Predictions vary; some may be substrates or inhibitors. | frontiersin.orgbrazilianjournals.com.br |

| CYP450 Inhibition | Predicts if the compound inhibits key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Generally predicted not to be inhibitors. | frontiersin.org |

| AMES Toxicity | Predicts the mutagenic potential of a compound. | Predicted to be non-toxic. | brazilianjournals.com.br |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. physchemres.org These methods solve approximations of the Schrödinger equation to determine properties that are difficult or impossible to measure experimentally. nih.gov For this compound, these calculations can elucidate fundamental aspects of its chemical nature.

Key properties derived from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. physchemres.org

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. physchemres.org

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of intermolecular interactions. mdpi.com

These calculations were integral to the conformational analysis of the related 3-methoxycinnamic acid, where DFT (at the B3LYP-D3BJ/6–311++G(2d,p) level) was used to optimize the geometry and calculate the relative energies of the different conformers. uva.es

Table 4: Key Molecular Properties from Quantum Chemical Calculations

| Property | Significance |

|---|---|

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's capacity to donate an electron. Higher energy suggests a better electron donor. |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's capacity to accept an electron. Lower energy suggests a better electron acceptor. |

| Energy Gap (ΔE = E_LUMO - E_HOMO) | Relates to chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment (μ) | Measures the polarity of the molecule, affecting solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. |

Environmental and Biotransformation Aspects

Microbial Degradation Pathways

Microorganisms play a pivotal role in the environmental breakdown of aromatic compounds, including 3-phenoxycinnamic acid and its structural analogs. Fungi and bacteria have evolved specific enzymatic machinery to cleave the aromatic rings and metabolize the resulting intermediates, often utilizing these compounds as a carbon source. Two prominent pathways involved in the degradation of cinnamic acid derivatives are non-oxidative decarboxylation and CoA-dependent beta-oxidation.

One of the well-documented metabolic routes for cinnamic acids in fungi like Aspergillus niger is non-oxidative decarboxylation. researchgate.netfrontiersin.org This pathway involves the removal of the carboxyl group from the cinnamic acid molecule to form a vinyl derivative. The conversion is catalyzed by a specific set of enzymes. frontiersin.org

The key enzyme in this process is cinnamic acid decarboxylase (CdcA), which was previously known as ferulic acid decarboxylase (FdcA). researchgate.netfrontiersin.org This enzyme works in concert with a flavin prenyltransferase (PadA). researchgate.netfrontiersin.org The catalytic mechanism requires a prenylated flavin mononucleotide (FMN) as a cofactor to facilitate the decarboxylation of the acid to its corresponding styrene (B11656) derivative. researchgate.netfrontiersin.org Studies on A. niger have shown that genes encoding these enzymes are often clustered together in the genome. frontiersin.org While this pathway is established for cinnamic acid, its direct action on this compound is inferred from the broad substrate range of these enzymes on related phenolic acids. nih.gov

Table 1: Key Enzymes in Fungal Non-Oxidative Decarboxylation

| Enzyme Name | Abbreviation | Function | Cofactor |

| Cinnamic acid decarboxylase | CdcA | Catalyzes the removal of the carboxyl group from cinnamic acid and its derivatives. researchgate.netfrontiersin.org | Prenylated Flavin Mononucleotide (FMN) |

| Flavin prenyltransferase | PadA | Involved in the synthesis of the prenylated FMN cofactor required for the decarboxylase activity. researchgate.netfrontiersin.org | - |

The CoA-dependent beta-oxidative pathway is a central catabolic route for fatty acids, but it has also been identified as a key mechanism for the degradation of aromatic compounds, including hydroxycinnamic acids, in both plants and microorganisms like Aspergillus niger. nih.govnih.gov This pathway involves the shortening of the acrylic acid side chain of cinnamic acid derivatives through a series of enzymatic reactions analogous to fatty acid beta-oxidation. wikipedia.org

The process is initiated by the activation of the carboxylic acid group through its esterification to coenzyme A (CoA), a reaction catalyzed by a hydroxycinnamate-CoA synthase or ligase. nih.govnih.gov The resulting cinnamoyl-CoA derivative then undergoes a cycle of oxidation, hydration, and further oxidation to introduce a keto group at the beta-carbon position. wikipedia.org The final step is a thiolytic cleavage catalyzed by a 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and a benzoyl-CoA derivative that can enter central metabolism. nih.gov In A. niger, the genes encoding the enzymes for this pathway, including hydroxycinnamate-CoA synthase (hcsA), a multifunctional β-oxidation hydratase/dehydrogenase (foxA), and 3-ketoacyl CoA thiolase (katA), have been identified and are known to be induced by various hydroxycinnamic acids. nih.govnih.gov These enzymes are typically located within peroxisomes. nih.gov

Table 2: Key Enzymes in the CoA-Dependent Beta-Oxidative Pathway

| Enzyme | Abbreviation | Function |

| Hydroxycinnamate-CoA Synthase | hcsA | Activates the cinnamic acid derivative by attaching Coenzyme A. nih.govnih.gov |

| Enoyl-CoA Hydratase/Dehydrogenase | foxA | A multifunctional enzyme that catalyzes the hydration of the double bond and subsequent dehydrogenation of the hydroxyl group. nih.govnih.gov |

| 3-Ketoacyl CoA Thiolase | katA | Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA intermediate, shortening the side chain. nih.gov |

Non-Oxidative Decarboxylation in Fungi (e.g., Aspergillus niger)

Mammalian Metabolic Pathways of Derivatives

When cinnamic acid derivatives are ingested by mammals, they undergo a series of metabolic transformations, primarily in the liver, to facilitate their excretion. These pathways involve both Phase I and Phase II metabolic reactions. nih.gov

Phase I reactions are functionalization reactions that introduce or expose polar functional groups. For cinnamic acid derivatives, this often involves the hydrolysis of ester groups and hydroxylation of the aromatic rings. nih.gov For instance, derivatives of cinnamic acid found in natural products like Brazilian green propolis are known to be metabolized into hydroxylated forms. nih.gov

Following Phase I reactions, the resulting metabolites, or the parent compound itself, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases their water solubility and facilitates their elimination via urine or bile. The most common conjugation reactions for phenolic compounds are glucuronidation (conjugation with glucuronic acid) and sulfation (conjugation with a sulfate (B86663) group). nih.gov Studies on various cinnamic acid derivatives in rats have confirmed the formation of glucuronide and sulfate conjugates. nih.gov

Table 3: Mammalian Metabolic Reactions for Cinnamic Acid Derivatives

| Metabolic Phase | Reaction Type | Description | Example Metabolite Type |

| Phase I | Ester Hydrolysis | Cleavage of an ester linkage to yield a carboxylic acid and an alcohol. nih.gov | Free Acid |

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. nih.gov | Hydroxylated Derivative |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to form a glucuronide. nih.gov | Glucuronide Conjugate |

| Phase II | Sulfation | Conjugation with a sulfate group to form a sulfate ester. nih.gov | Sulfate Conjugate |

Environmental Fate and Transformation Processes (e.g., in Wastewater Treatment)

The environmental fate of this compound is influenced by its chemical stability and susceptibility to microbial degradation in various environmental compartments such as soil, water, and wastewater treatment systems. Its structural analog, 3-phenoxybenzoic acid (3-PBA), which is a common metabolite of pyrethroid insecticides, is known to be persistent in the environment with a half-life that can extend to several months in soil. nih.govmdpi.com

In soil and aquatic environments, the biodegradation of phenoxy-aromatic compounds is primarily carried out by bacteria. nih.govnih.gov Strains of Pseudomonas and Bacillus have been identified that can utilize 3-PBA as a carbon source, degrading it into various intermediates such as phenol (B47542) and protocatechuate. nih.gov The efficiency of this degradation is dependent on environmental factors like pH, temperature, and nutrient availability. nih.gov

Table 4: Environmental Fate and Transformation of Phenoxy-Aromatic Acids

| Process | Environment | Key Mediators/Factors | Outcome |

| Microbial Degradation | Soil, Water | Bacteria (Pseudomonas sp., Bacillus sp.), Fungi (Aspergillus sp.). nih.govmdpi.comnih.gov | Partial to complete mineralization. nih.gov |

| Biodegradation | Wastewater Treatment Plant | Activated sludge microorganisms. arxiv.org | Removal from wastewater, potential formation of transformation products. nih.gov |

| Persistence | Soil | Influenced by soil type, temperature, pH, and microbial activity. nih.gov | Can have a half-life of several months. nih.gov |

Q & A

Q. How can this compound’s pharmacokinetic profile be modeled in preclinical studies?

- In silico : Predict LogP (2.1), plasma protein binding (SwissADME), and CYP450 metabolism (StarDrop).

- In vivo : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental methods (Phoenix WinNonlin). Compare with allometric scaling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.